molecular formula C18H23N2O2- B11819902 N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate

N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate

Cat. No.: B11819902
M. Wt: 299.4 g/mol
InChI Key: IEMDKBDYVLUQTQ-UHFFFAOYSA-M
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Description

N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an aminonaphthalene moiety linked to a tert-butylcarbamate group through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate typically involves the reaction of 5-aminonaphthalene with tert-butyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives from oxidation, amine derivatives from reduction, and various substituted products from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The aminonaphthalene moiety allows the compound to bind to proteins and nucleic acids, facilitating proximity-dependent labeling and detection. This interaction is crucial for its applications in bioconjugation and biomolecular labeling .

Properties

Molecular Formula

C18H23N2O2-

Molecular Weight

299.4 g/mol

IUPAC Name

N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)20(17(21)22)12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,21,22)/p-1

InChI Key

IEMDKBDYVLUQTQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N(CCCC1=C2C=CC=C(C2=CC=C1)N)C(=O)[O-]

Origin of Product

United States

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